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Introduction
Zongertinib (formerly BI 1810631) is a selective and irreversible tyrosine kinase inhibitor (TKI)

that targets human epidermal growth factor receptor 2 (HER2).[1] It has received accelerated

approval from the U.S. Food and Drug Administration (FDA) for the treatment of adult patients

with unresectable or metastatic non-squamous non-small cell lung cancer (NSCLC) whose

tumors have activating mutations in the HER2 tyrosine kinase domain (TKD).[2] Clinical trial

eligibility for Zongertinib is contingent on the accurate detection of these specific HER2

mutations. This document provides detailed application notes and protocols for the

identification of these mutations.

Zongertinib works by covalently binding to the HER2 receptor, including those with exon 20

insertions, thereby inhibiting downstream signaling pathways like the RAS-RAF-MEK-ERK and

PI3K-AKT-mTOR pathways.[3][4][5][6] This targeted mechanism spares the wild-type

epidermal growth factor receptor (EGFR), which may limit certain toxicities associated with less

selective TKIs.

Activating HER2 mutations, particularly insertions in exon 20, are the key biomarkers for

Zongertinib eligibility. These mutations are found in approximately 2-4% of NSCLC cases.[2]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 14 Tech Support

https://www.benchchem.com/product/b10856216?utm_src=pdf-interest
https://www.benchchem.com/product/b10856216?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9649507/
https://www.accessdata.fda.gov/cdrh_docs/pdf16/P160045S046C.pdf
https://www.benchchem.com/product/b10856216?utm_src=pdf-body
https://www.benchchem.com/product/b10856216?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11175886/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5523029/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9653766/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3091517/
https://www.benchchem.com/product/b10856216?utm_src=pdf-body
https://www.accessdata.fda.gov/cdrh_docs/pdf16/P160045S046C.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856216?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The most common HER2 exon 20 insertion is A775_G776insYVMA.[1][7] Accurate and

sensitive detection of these mutations in tumor tissue is therefore critical for patient selection.

HER2 Mutation Detection Methods: A Comparative
Overview
Several molecular techniques can be employed to detect HER2 mutations. The choice of

method depends on factors such as the required sensitivity, turnaround time, and the specific

mutations being targeted. The FDA has approved the Oncomine™ Dx Target Test as a

companion diagnostic for Zongertinib.
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Experimental Protocols
Sample Preparation from Formalin-Fixed, Paraffin-
Embedded (FFPE) Tissue
High-quality nucleic acid extraction from FFPE tissue is a critical first step for all subsequent

molecular analyses.

Materials:

FFPE tissue block or slides

Xylene or a xylene substitute

Graded ethanol series (100%, 95%, 70%)

Tissue digestion buffer with Proteinase K

DNA/RNA extraction kit (e.g., QIAamp DNA FFPE Tissue Kit)

Protocol:

Deparaffinization:

For FFPE blocks, cut 5-10 µm sections.

For slides, immerse in xylene or a xylene substitute to dissolve the paraffin.

Rehydration: Sequentially wash the tissue sections with 100%, 95%, and 70% ethanol,

followed by a water wash.
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Tissue Digestion:

Scrape the tissue into a microcentrifuge tube.

Add tissue digestion buffer and Proteinase K.

Incubate at 56°C overnight or according to the kit manufacturer's instructions to lyse the

cells and digest proteins.

De-crosslinking: Incubate the lysate at 90°C to reverse formalin-induced cross-linking.

Nucleic Acid Extraction: Proceed with DNA and/or RNA extraction following the protocol of

your chosen commercial kit.

Quantification and Quality Control:

Quantify the extracted DNA and RNA using a fluorometric method (e.g., Qubit).

Assess DNA quality by spectrophotometry (A260/A280 and A260/A230 ratios) and/or a

PCR-based quality control assay.

HER2 Mutation Detection using Next-Generation
Sequencing (NGS)
The Oncomine™ Dx Target Test is an FDA-approved NGS-based companion diagnostic for

Zongertinib. The following is a generalized workflow. For detailed, step-by-step instructions,

refer to the official Oncomine™ Dx Target Test user manual.[2][9][10][11][12][13][14][15]

Materials:

Extracted DNA from FFPE tissue (minimum 10 ng)

Oncomine™ Dx Target Test Kit (or other targeted NGS panel)

NGS instrument (e.g., Ion PGM™ Dx System)

Protocol:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 14 Tech Support

https://www.benchchem.com/product/b10856216?utm_src=pdf-body
https://www.accessdata.fda.gov/cdrh_docs/pdf16/P160045S046C.pdf
https://www.accessdata.fda.gov/cdrh_docs/pdf16/P160045S031C.pdf
https://manuals.plus/m/767f35af19ae97960d7f20c36ce7b1b279057414959db0a47e18725bdc2d370a
https://www.thermofisher.com/hk/en/home/global/page-not-available.html
https://www.oncomine.com/hubfs/Discussion%20Guide:%20In-House%20Testing%20with%20ODxTT.pdf
https://www.thermofisher.com/TFS-Assets/CSD/Flyers/oncomine-dx-express-test-insert.pdf
https://www.accessdata.fda.gov/cdrh_docs/pdf16/P160045S019C.pdf
https://www.researchgate.net/publication/384192392_Analytical_and_Clinical_Validation_of_the_Oncomine_Dx_Target_Test_to_Assess_HER2_Mutation_Status_in_Tumor_Tissue_Samples_From_Patients_With_Non-Small_Cell_Lung_Cancer_Treated_With_Trastuzumab_Deruxtec
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856216?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Library Preparation:

Target Amplification: Amplify the target regions of the DNA, including HER2 exon 20, using

a multiplex PCR approach with the provided primer panel.

Adapter Ligation: Ligate sequencing adapters to the amplified DNA fragments. These

adapters contain sequences for binding to the sequencing flow cell and for sample

indexing.

Library Purification and Quantification: Purify the prepared library to remove

unincorporated primers and adapters. Quantify the library to ensure an optimal amount is

used for sequencing.

Template Preparation (Emulsion PCR):

Clonally amplify the library molecules on template-preparation beads.

Sequencing:

Load the prepared template onto the NGS instrument.

Perform sequencing-by-synthesis.

Data Analysis:

The instrument's software aligns the sequencing reads to a reference genome.

Variant calling algorithms identify single nucleotide variants, insertions, and deletions

within the targeted regions, including HER2 exon 20.

The software generates a report indicating the presence or absence of clinically relevant

HER2 mutations.

HER2 Exon 20 Insertion (A775_G776insYVMA) Detection
by Allele-Specific PCR (AS-PCR)
This protocol is designed to specifically detect the common HER2 A775_G776insYVMA

insertion mutation.
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Materials:

Extracted DNA from FFPE tissue

Allele-specific primers for the A775_G776insYVMA mutation and wild-type control

Hot-start Taq DNA polymerase and dNTPs

Real-time PCR instrument

Primer Design:

Forward Primer (Wild-Type): Designed to anneal to the wild-type HER2 exon 20 sequence.

Forward Primer (Mutant-Specific): Designed with its 3' end spanning the

A775_G776insYVMA insertion, ensuring preferential amplification of the mutant allele. A

deliberate mismatch at the penultimate base can increase specificity.

Common Reverse Primer: Designed to anneal downstream of the mutation site.

Protocol:

Reaction Setup:

Prepare two separate PCR reactions for each sample: one with the wild-type forward

primer and one with the mutant-specific forward primer. Both reactions will contain the

common reverse primer.

Each reaction should contain DNA template, the appropriate forward and reverse primers,

dNTPs, PCR buffer, and hot-start Taq DNA polymerase.

PCR Amplification:

Initial Denaturation: 95°C for 10-15 minutes to activate the hot-start polymerase.

Cycling (40 cycles):

Denaturation: 95°C for 15-30 seconds.
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Annealing: 58-62°C for 30-60 seconds (optimize for primer set).

Extension: 72°C for 30-60 seconds.

Final Extension: 72°C for 5-10 minutes.

Data Analysis:

Analyze the amplification plots (fluorescence vs. cycle number).

A positive signal in the reaction with the mutant-specific primer indicates the presence of

the A775_G776insYVMA insertion.

The wild-type reaction serves as a control for DNA quality and amplification efficiency.

HER2 Exon 20 Mutation Analysis by Sanger Sequencing
Sanger sequencing can be used to confirm the presence of mutations identified by other

methods or for de novo mutation discovery in a targeted region.

Materials:

Extracted DNA from FFPE tissue

PCR primers flanking HER2 exon 20

Taq DNA polymerase and dNTPs

PCR product purification kit

Sanger sequencing reagents (e.g., BigDye™ Terminator v3.1 Cycle Sequencing Kit)

Capillary electrophoresis instrument

Protocol:

PCR Amplification of HER2 Exon 20:
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Amplify the entire exon 20 of the HER2 gene using primers designed to bind to the

flanking intronic regions.

Perform PCR with an initial denaturation, followed by 35-40 cycles of denaturation,

annealing, and extension, and a final extension step.

PCR Product Purification:

Run the PCR product on an agarose gel to confirm the correct size and purity.

Purify the PCR product to remove unincorporated primers and dNTPs using a commercial

kit.

Cycle Sequencing:

Set up cycle sequencing reactions using the purified PCR product as a template, one of

the PCR primers (either forward or reverse), and Sanger sequencing reagents.

Perform thermal cycling as per the sequencing kit's instructions.

Sequencing Product Purification:

Purify the cycle sequencing products to remove unincorporated dye terminators.

Capillary Electrophoresis:

Denature the sequencing products and run them on a capillary electrophoresis instrument.

Data Analysis:

Analyze the resulting electropherogram using sequencing analysis software.

Compare the sample sequence to the wild-type HER2 reference sequence to identify any

insertions, deletions, or single nucleotide variants.
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HER2 Signaling Pathway and Zongertinib's Mechanism
of Action
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Caption: HER2 signaling pathway and Zongertinib's inhibitory action.

Experimental Workflow for HER2 Mutation Detection
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Caption: Workflow for detecting HER2 mutations from FFPE tissue.
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Caption: Decision tree for Zongertinib clinical trial eligibility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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